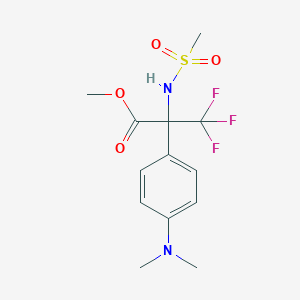![molecular formula C20H20F3NO5 B11505833 ethyl 4-[3-hydroxy-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-1-yl]benzoate](/img/structure/B11505833.png)
ethyl 4-[3-hydroxy-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-hydroxy-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-1-yl]benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a trifluoromethyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of ethyl 4-[3-hydroxy-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-1-yl]benzoate involves multiple steps. One common synthetic route includes the reaction of ethyl 3-hydroxybenzoate with a suitable indole derivative under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 4-[3-hydroxy-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[3-hydroxy-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, making it effective in modulating biological activities. The compound’s structure allows it to interact with enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents. For example:
Ethyl 3-hydroxybenzoate: A simpler compound with antimicrobial properties.
Indole-3-acetic acid: A plant hormone with a different functional group arrangement.
Trifluoromethyl-substituted indoles: Compounds with similar pharmacological activities but different structural features. Ethyl 4-[3-hydroxy-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-1-yl]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20F3NO5 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
ethyl 4-[3-hydroxy-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-1-yl]benzoate |
InChI |
InChI=1S/C20H20F3NO5/c1-4-29-16(26)11-5-7-12(8-6-11)24-13-9-18(2,3)10-14(25)15(13)19(28,17(24)27)20(21,22)23/h5-8,28H,4,9-10H2,1-3H3 |
InChI Key |
KKNKTXBMIQSTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-{1-ethyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11505755.png)
![N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzamide](/img/structure/B11505758.png)
![3-(4-Methoxyphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B11505769.png)

![4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11505776.png)
![4-(dimethylamino)-N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11505779.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11505781.png)
![2-{2-[(2-cyanophenyl)sulfanyl]phenyl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B11505789.png)
![1,3-Dimethyl-8-morpholin-4-yl-7-[3-(pyrrolidin-2-ylideneamino)-propyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B11505796.png)

![1-(2,5-Dichlorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11505813.png)
![3-(2,4-dichlorophenoxy)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11505814.png)
![N-Adamantan-1-ylmethyl-N-[1-(3-chloro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide](/img/structure/B11505826.png)
![N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11505834.png)
